2-(2-Hydroxyethyl)benzimidazole

Overview

Description

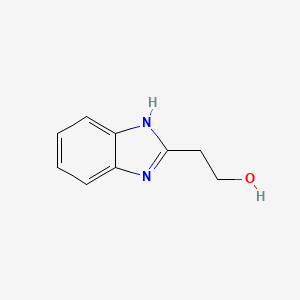

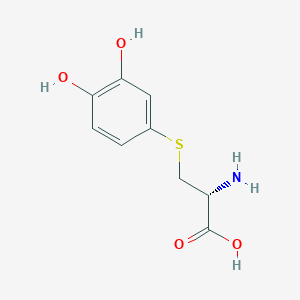

2-(2-Hydroxyethyl)benzimidazole (2-HEBI) is an organic compound with a unique chemical structure. It is a heterocyclic compound that contains a benzimidazole ring with an additional hydroxyethyl group. This compound has a variety of uses in scientific research, including as a fluorescent probe for detecting metal ions, as a reagent for the synthesis of other compounds, and as a substrate for enzymatic reactions. 2-HEBI has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

1. Antimicrobial Properties

2-(2-Hydroxyethyl)benzimidazole and its derivatives exhibit significant antimicrobial activity. Marinescu et al. (2017) synthesized novel N-Mannich bases from benzimidazoles and evaluated them against bacterial strains, finding that the 2-(1-hydroxyethyl) derivatives showed substantial microbicide and anti-biofilm effects. These activities were correlated with electronic parameters and molecular structure, highlighting the potential for these compounds in antimicrobial coatings (Marinescu et al., 2017).

2. Corrosion Inhibition

Khaled (2003) investigated the inhibitory action of benzimidazole derivatives, including 2-(2-pyridyl)benzimidazole, on iron corrosion in acidic solutions. These compounds were found to suppress both cathodic and anodic processes of iron corrosion by adsorbing onto the iron surface. This study indicates the potential use of benzimidazole derivatives in corrosion protection (Khaled, 2003).

3. Anti-Cancer Activity

Khalifa et al. (2018) synthesized new benzimidazole-5-(aryldiazenyl)thiazole derivatives and evaluated their antibacterial activities and cytotoxicity against human liver cancer cell lines. These compounds showed notable efficiency in inhibiting tumor cells, suggesting their potential in cancer therapy (Khalifa et al., 2018).

4. Photoperoxidation and Ecotoxicity

Venancio et al. (2020) studied the degradation of benzimidazoles through photoperoxidation, assessing the process's efficiency and the residual ecotoxicity on microorganisms. This research is relevant for understanding the environmental impact and degradation pathways of benzimidazole-based compounds (Venancio et al., 2020).

Mechanism of Action

Target of Action:

The substitution pattern around the benzimidazole nucleus significantly influences their effects .

Biochemical Pathways:

These activities may involve modulation of various cellular pathways .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.

: Ibrahim, H. A., & Refaat, H. M. (2020). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences, 6, 41. Read more

Safety and Hazards

Future Directions

Recent advances in the synthesis of benzimidazoles suggest that these compounds are key components to functional molecules used in a variety of applications . The anticancer activities of 2-substituted benzimidazole derivatives have been highlighted, suggesting potential future directions in the design of more selective, potent, and multi-target anticancer compounds .

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWQKDWAKRSKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197553 | |

| Record name | 2-(Hydroxyethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4857-01-6 | |

| Record name | 2-(Hydroxyethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethyl)benzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxyethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Benzimidazol-2-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-(2-Hydroxyethyl)benzimidazole relate to its activity in platinum(II) complexes designed for anticancer activity?

A1: Research suggests that modifying the benzimidazole ring in platinum(II) complexes can impact their cytotoxic activity. Specifically, a study comparing two platinum(II) complexes, one containing 2-acetoxymethyl benzimidazole and the other containing this compound as ligands, found that the complex with the more lipophilic 2-acetoxymethyl group (Compound 1) exhibited higher cytotoxicity than the complex with the this compound ligand (Compound 2) []. This suggests that increasing the lipophilicity of the benzimidazole ligand may enhance the cytotoxic activity of these platinum(II) complexes. Additionally, both complexes demonstrated higher activity against the MDA-MB-231 (ER(-)) breast cancer cell line compared to the MCF-7 (ER(+)) cell line [], indicating potential selectivity towards certain cancer cell types.

Q2: Can this compound undergo dehydration reactions, and what is the product of such a reaction?

A2: Yes, this compound can undergo dehydration. Research indicates that this reaction yields 6,13-Dimethyl-5H,12H-pyrazino(1,2-a:4,5-a′)bisbenzimidazole [, ]. This information highlights the reactivity of the hydroxyethyl group in this compound and its potential to form more complex heterocyclic structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

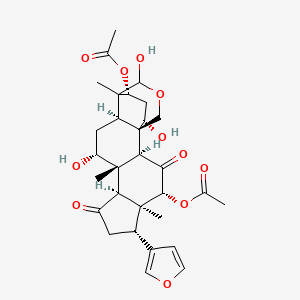

![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)